molecular formula C23H27NO5S B11693324 Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester CAS No. 80761-90-6

Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester

Cat. No.: B11693324
CAS No.: 80761-90-6
M. Wt: 429.5 g/mol
InChI Key: VWXGWEOONJWDLF-UHFFFAOYSA-N
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Description

Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzopyran ring system, a thiazole ring, and an ester functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, ethyl alcohol, and various catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its behavior under different reaction conditions.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its potential as a ligand for binding to specific proteins or enzymes, influencing biological pathways.

Medicine

In medicine, the compound’s pharmacological properties are investigated. Researchers examine its potential as a therapeutic agent, exploring its effects on cellular processes and its ability to modulate disease-related pathways.

Industry

In industry, the compound’s properties make it suitable for various applications, including the development of new materials, catalysts, and chemical intermediates. Its unique structure allows for customization and optimization for specific industrial processes.

Mechanism of Action

The mechanism by which acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl formate
  • Ethyl 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yloxy)acetate

Uniqueness

Compared to similar compounds, acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester stands out due to its specific ester functional group and the unique arrangement of its benzopyran and thiazole rings

Biological Activity

Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester (C23H27NO5S) is a complex organic compound characterized by a unique structural arrangement that includes a benzopyran ring and a thiazole moiety. Its molecular weight is approximately 429.5 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical and agricultural applications.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Benzopyran Ring : Known for various pharmacological effects.
  • Thiazole Moiety : Associated with antimicrobial properties.
  • Ester Group : Enhances reactivity and interaction with biological targets.

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. However, detailed studies are necessary to elucidate its binding affinities and specificities toward these targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds structurally similar to this compound. For example, derivatives containing benzopyran structures have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundActivityTarget OrganismIC50 Value
Compound AModerateStaphylococcus aureus8.80 µM
Compound BSignificantCandida albicans21.65% inhibition
Acetic Acid EsterPotentialVarious bacterial strainsNot yet determined

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. For instance, some coumarin derivatives exhibit strong inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission.

Case Studies

  • Antibacterial Activity : A study explored the antibacterial effects of various coumarin derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that certain derivatives exhibited significant activity, suggesting a potential role for similar compounds in treating resistant infections .
  • Cholinesterase Inhibition : Another research effort focused on synthesizing coumarin analogues with benzoheterocycles that demonstrated selective inhibition of AChE. The most potent compounds showed IC50 values comparable to established drugs, underscoring the therapeutic potential of these derivatives .

Properties

CAS No.

80761-90-6

Molecular Formula

C23H27NO5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2-[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H27NO5S/c1-4-6-7-8-9-16-10-17-21(11-20(16)29-13-22(25)27-5-2)28-12-18(23(17)26)19-14-30-15(3)24-19/h10-12,14H,4-9,13H2,1-3H3

InChI Key

VWXGWEOONJWDLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=CSC(=N3)C

Origin of Product

United States

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